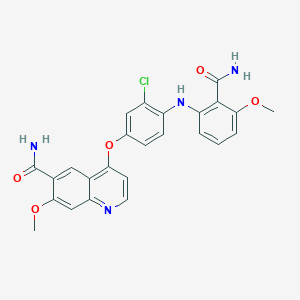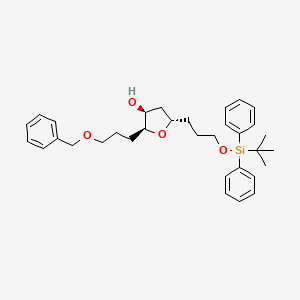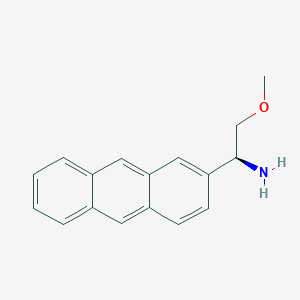
(1S)-1-(2-Anthryl)-2-methoxyethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound that features an anthracene moiety attached to an ethylamine chain with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2-methoxyethylamine typically involves the reaction of 2-anthrylcarboxaldehyde with (S)-2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-Anthryl)-2-methoxyethylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2-Anthryl)-2-methoxyethylamine is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can help in studying cellular processes and interactions by tagging biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, its methoxyethylamine chain can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.
2-Methoxyanthracene: Similar structure but lacks the ethylamine chain.
1-(2-Anthryl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(1S)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the combination of the anthracene moiety with a methoxyethylamine chain
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(1S)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
YXNVTEUGIRLSQG-QGZVFWFLSA-N |
Isomerische SMILES |
COC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Kanonische SMILES |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



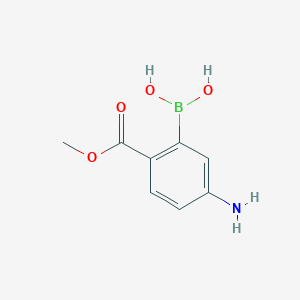
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
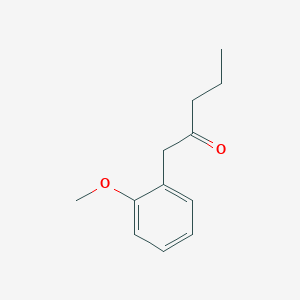

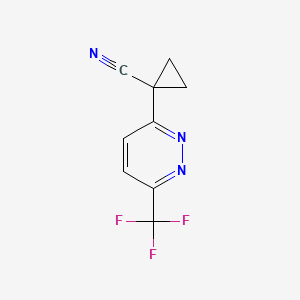
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

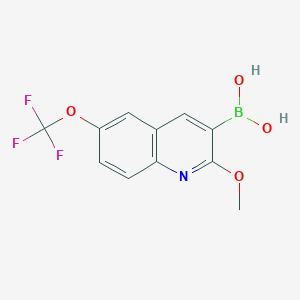
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
